Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester
Overview
Description
“Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester” is a chemical compound with the molecular formula C12H17NO3 . It is also known as Ethyl 4-(3-aminopropoxy)benzoate . The molecular weight of this compound is 223.27 g/mol.
Molecular Structure Analysis
The molecular structure of “Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester” consists of a benzoic acid moiety substituted with an ethyl ester group and a 3-aminopropoxy group at the 4-position .Scientific Research Applications
Synthesis and Characterization
- Benzoic acid ethyl ester can be synthesized from benzoic acid and ethanol with catalysts like 4-dimethylaminopyridine and 1,3-dicyclohexyl carbodiimide. Optimal conditions for this synthesis involve specific proportions of benzoic acid, ethanol, and catalysts over a duration of three hours (Li Guo, 2013).
- A series of alkyl amino alkanol esters of p-ethoxy benzoic acid were prepared, showcasing the ability to attach various alkyl groups to the benzoic acid framework for potential pharmacological studies (F. F. Millikan & A. E. Wade, 1964).
Chemical Properties and Reactions
- Research into the chemical properties of similar compounds, such as 4-Hydroxy[1-13C]Benzoic Acid and its derivatives, contributes to a broader understanding of the reactions and applications of benzoic acid esters (M. Lang, S. Lang-Fugmann & W. Steglich, 2003).
Potential in Pharmaceutical Research
- Benzoic acid esters have been explored in the context of synthesizing new pharmaceutical compounds. For example, N-para-ferrocenyl benzoyl amino acid ethyl esters have been synthesized and characterized, which could be relevant for future drug design (D. Savage et al., 2005).
Pharmacokinetics
- Studies on the pharmacokinetics of similar benzoic acid esters, such as benzoic acid, 4-[[(2-hydroxyethyl)amino]carbonyl]-, methyl ester, provide insights into how these compounds behave in biological systems, which is crucial for their potential therapeutic use (Haoran Xu et al., 2020).
properties
IUPAC Name |
ethyl 4-(3-aminopropoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-2-15-12(14)10-4-6-11(7-5-10)16-9-3-8-13/h4-7H,2-3,8-9,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYVDNINVMSXKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzoic acid, 4-(3-aminopropoxy)-, ethyl ester |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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